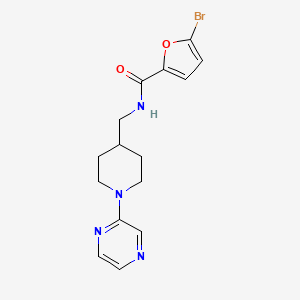

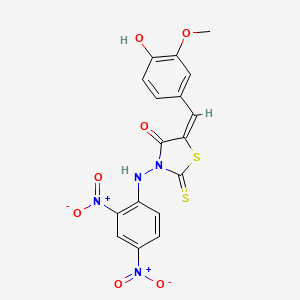

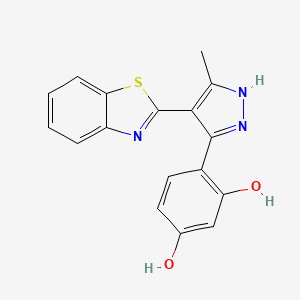

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves various strategies, including the condensation of dihydronaphthalen-1(2H)-one with methylamine and formaldehyde in acid medium to yield complex structures. These methods have led to the development of compounds with significant antiproliferative activities against cancer cell lines, such as nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer, by inhibiting cell proliferation through the alteration of cell division and accumulation of cells in specific phases of the cell cycle (I‐Li Chen et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals that the naphthalene ring is planar, with methoxy substituents being staggered, indicating a specific conformation that could be relevant for its biological activity. This detailed analysis helps in understanding the conformational preferences that might contribute to the compound's interaction with biological targets (B. Tinant et al., 1994).

Chemical Reactions and Properties

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide and its derivatives undergo various chemical reactions, including oxidation and condensation, to form complex structures with potential biological activities. These reactions are crucial for the modification and optimization of the compound's pharmacological properties (A. V. Malkova et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and solubility, are essential for determining their suitability for pharmaceutical formulations. Studies involving single-crystal X-ray diffraction have provided insights into the crystallographic properties, facilitating the understanding of how these properties may influence biological activity and drug design (Cai Zhi, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are crucial for the development of therapeutic agents. Investigations into the photo-degradation products of related compounds have highlighted the importance of understanding the chemical stability, which is vital for ensuring the efficacy and safety of pharmaceutical compounds (Hong Jiang et al., 2007).

Scientific Research Applications

Antiproliferative Activities

N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, have shown significant antiproliferative activities against various human cancer cell lines. For instance, certain derivatives demonstrated high activity against nasopharyngeal carcinoma cells with specific cytotoxicity (Chen et al., 2013).

Molecular Structure Studies

Research has been conducted on the crystallographic structure of compounds similar to N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide. Such studies are crucial for understanding the molecular conformation and properties that may influence biological activities (Tinant et al., 1994).

Co-crystal Formation

A study on the formation of co-crystals and salts of quinoline derivatives, including those with amide bonds like N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, provided insights into the crystal structures and interactions of these compounds (Karmakar et al., 2009).

Protein Kinase Inhibition

Isoquinolinesulfonamides, which share structural similarities with N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, have been identified as potent inhibitors of various protein kinases. This suggests potential applications in targeting specific signaling pathways in diseases (Hidaka et al., 1984).

Antibacterial and Modulatory Activities

Research has also explored the antibacterial and modulatory activities of related naphthoquinone derivatives. While the specific compounds in these studies may differ from N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, their structural similarities suggest potential antibacterial applications (Figueredo et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(naphthalen-2-yloxy)acetic acid in the presence of a reducing agent and a coupling agent to form the intermediate N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetohydrazide. This intermediate is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "2-(naphthalen-2-yloxy)acetic acid", "reducing agent", "coupling agent", "acetic anhydride" ], "Reaction": [ "Step 1: React 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(naphthalen-2-yloxy)acetic acid in the presence of a reducing agent and a coupling agent to form N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetohydrazide intermediate.", "Step 2: React the intermediate with acetic anhydride to form the final product N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide." ] } | |

CAS RN |

851405-49-7 |

Molecular Formula |

C24H22N2O4 |

Molecular Weight |

402.45 |

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C24H22N2O4/c1-29-20-8-7-18-12-19(24(28)26-22(18)14-20)10-11-25-23(27)15-30-21-9-6-16-4-2-3-5-17(16)13-21/h2-9,12-14H,10-11,15H2,1H3,(H,25,27)(H,26,28) |

InChI Key |

YTOXXTUOINFGJN-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)